{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine
Overview
Description
“{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine” is a chemical compound with the CAS Number: 1018507-00-0 . It has a molecular weight of 248.32 . The IUPAC name of this compound is [1-(phenoxyacetyl)-4-piperidinyl]methanamine .
Molecular Structure Analysis
The InChI code for “{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine” is 1S/C14H20N2O2/c15-10-12-6-8-16(9-7-12)14(17)11-18-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine” is an oil .Scientific Research Applications
Synthesis of Bioactive Molecules
{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine: is a valuable intermediate in the synthesis of bioactive molecules. Its piperidine core is a common motif in many pharmaceuticals, and its manipulation through various chemical reactions can lead to the development of new drugs with potential therapeutic applications .
Pharmacological Research
Piperidine derivatives, including {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine , are extensively studied for their pharmacological properties. They have been investigated for their potential use as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Development of Antioxidants
The piperidine moiety, present in {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine , is found in natural alkaloids like piperine, which exhibits powerful antioxidant properties. This suggests that derivatives of piperidine could be explored for their ability to inhibit or suppress free radicals, contributing to the development of new antioxidants .
Chemical Synthesis Methodology
This compound can be used to develop new methodologies in chemical synthesis. The piperidine ring system is a versatile scaffold that can undergo various transformations, such as hydrogenation, cyclization, cycloaddition, and amination, to yield a wide array of structurally diverse compounds .
Drug Discovery and Design
In drug discovery, {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine can be utilized as a building block for the design of new drugs. Its structural flexibility allows for the creation of libraries of compounds that can be screened for a variety of biological activities .
Neuropharmacology
Given the importance of piperidine derivatives in neuropharmacology, this compound could be pivotal in the synthesis of molecules that interact with the central nervous system, potentially leading to new treatments for neurological disorders .
properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-10-12-6-8-16(9-7-12)14(17)11-18-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGNARXQWSFVSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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